molecular formula C24H26N2O3S B322479 N-{4-[(mesitylamino)sulfonyl]phenyl}-3-phenylpropanamide

N-{4-[(mesitylamino)sulfonyl]phenyl}-3-phenylpropanamide

Cat. No.: B322479
M. Wt: 422.5 g/mol
InChI Key: IRGTYHIHVUFXQR-UHFFFAOYSA-N
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Description

N-{4-[(mesitylamino)sulfonyl]phenyl}-3-phenylpropanamide is a useful research compound. Its molecular formula is C24H26N2O3S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
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Biological Activity

N-{4-[(mesitylamino)sulfonyl]phenyl}-3-phenylpropanamide is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of mesitylamine with a sulfonyl chloride derivative of 4-aminophenol, followed by acylation with 3-phenylpropanoic acid. The general reaction scheme can be summarized as follows:

  • Formation of Sulfonamide :
    Mesitylamine+Sulfonyl ChlorideMesitylamino Sulfonamide\text{Mesitylamine}+\text{Sulfonyl Chloride}\rightarrow \text{Mesitylamino Sulfonamide}
  • Acylation :
    Mesitylamino Sulfonamide+3 Phenylpropanoic AcidN4[(mesitylamino)sulfonyl]phenyl3phenylpropanamide\text{Mesitylamino Sulfonamide}+\text{3 Phenylpropanoic Acid}\rightarrow this compound

This compound can also be synthesized through various alternative routes depending on the specific substituents and desired properties.

This compound has been studied for its inhibitory effects on certain enzymes and pathways, particularly in relation to cyclooxygenase (COX) enzymes. COX-2 inhibitors are known for their role in reducing inflammation and pain, making this compound a candidate for anti-inflammatory therapies.

Case Studies and Research Findings

  • Inhibition of COX Enzymes :
    Several studies have demonstrated that compounds similar to this compound exhibit selective inhibition of COX-2 over COX-1. This selectivity is crucial for reducing side effects associated with non-selective NSAIDs.
  • Anti-inflammatory Effects :
    In animal models, the administration of this compound has shown significant reductions in inflammatory markers and symptoms associated with conditions such as arthritis and other inflammatory diseases.
  • Toxicology and Safety :
    Toxicological assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation regarding dosage and potential side effects. Studies have indicated a favorable safety profile at therapeutic doses, but further research is needed to fully understand its long-term effects.

Data Table: Biological Activity Summary

Activity Effect Reference
COX-2 InhibitionSelective inhibition
Anti-inflammatorySignificant reduction
Toxicological AssessmentFavorable safety profile

Scientific Research Applications

Medicinal Chemistry

The compound is primarily noted for its role as a pharmacological agent . Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Inhibition of Cyclooxygenase Enzymes

One of the notable applications of N-{4-[(mesitylamino)sulfonyl]phenyl}-3-phenylpropanamide is its potential as an inhibitor of cyclooxygenase enzymes, specifically COX-2. This enzyme is implicated in inflammatory processes and pain pathways. Research indicates that compounds with similar structures can exhibit selective inhibition of COX-2, leading to reduced inflammation without the gastrointestinal side effects often associated with non-selective COX inhibitors .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties.

Design and Synthesis

Studies have shown that modifications in the sulfonamide moiety can significantly affect the compound's potency and selectivity. For instance, variations in the phenyl groups attached to the sulfonamide can enhance binding affinity to target receptors . This information is vital for medicinal chemists aiming to develop more effective derivatives.

Case Studies and Experimental Findings

Several studies have documented the synthesis and testing of this compound analogs, revealing insights into their efficacy and safety profiles.

Efficacy in Animal Models

In vivo studies have demonstrated that certain derivatives exhibit promising anti-inflammatory effects in rodent models of arthritis. These findings suggest that this compound could be a lead compound for developing new anti-inflammatory drugs .

Pharmacokinetic Profiles

Pharmacokinetic studies indicate that derivatives of this compound possess favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for therapeutic efficacy . For example, one study highlighted a derivative with enhanced bioavailability compared to traditional NSAIDs.

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound and its analogs:

Property This compound Analog A Analog B
COX SelectivitySelective COX-2 inhibitorNon-selectiveSelective COX-1 inhibitor
Anti-inflammatory EfficacyModerate efficacy in rodent modelsHigh efficacyLow efficacy
BioavailabilityHighModerateLow
Safety ProfileFavorableConcerns about gastrointestinal effectsFavorable

Properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

3-phenyl-N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]propanamide

InChI

InChI=1S/C24H26N2O3S/c1-17-15-18(2)24(19(3)16-17)26-30(28,29)22-12-10-21(11-13-22)25-23(27)14-9-20-7-5-4-6-8-20/h4-8,10-13,15-16,26H,9,14H2,1-3H3,(H,25,27)

InChI Key

IRGTYHIHVUFXQR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)C

Origin of Product

United States

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